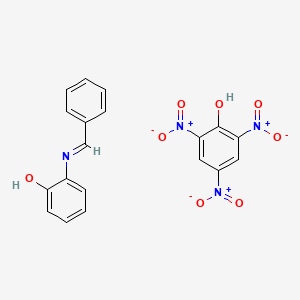
2-(Benzylideneamino)phenol;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylideneamino)phenol: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications2-(Benzylideneamino)phenol is an organic compound known for its applications in organic synthesis and as a ligand in coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)phenol: can be synthesized through the condensation reaction of benzaldehyde with 2-aminophenol under acidic or basic conditions . The reaction typically involves mixing equimolar amounts of benzaldehyde and 2-aminophenol in a suitable solvent, such as ethanol, and heating the mixture to reflux.
2,4,6-trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid . The reaction involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol. This process requires careful control of temperature and reaction conditions to avoid the formation of undesired by-products .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid) in continuous reactors . The process is highly exothermic and requires efficient cooling and safety measures to prevent explosions.
Análisis De Reacciones Químicas
2-(Benzylideneamino)phenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
2,4,6-trinitrophenol: undergoes:
Reduction: It can be reduced to form picramic acid.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.
Aplicaciones Científicas De Investigación
2-(Benzylideneamino)phenol: is used in:
Coordination Chemistry: As a ligand to form metal complexes.
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
2,4,6-trinitrophenol: has applications in:
Explosives: Used in military and industrial explosives.
Dyes: Historically used as a yellow dye.
Antiseptics: Used in medical applications for its antiseptic properties.
Mecanismo De Acción
2-(Benzylideneamino)phenol: acts as a ligand by coordinating with metal ions through its nitrogen and oxygen atoms, forming stable complexes .
2,4,6-trinitrophenol: exerts its explosive effects through rapid decomposition, releasing gases and heat. The nitro groups in the molecule are responsible for its high reactivity and explosive nature .
Comparación Con Compuestos Similares
2-(Benzylideneamino)phenol: can be compared with other Schiff bases, such as 2-(benzylideneamino)aniline and 2-(benzylideneamino)thiophenol , which have similar structures but different substituents on the aromatic ring .
2,4,6-trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol , but it is more acidic and has a higher explosive potential due to the presence of three nitro groups .
Propiedades
Número CAS |
106113-98-8 |
|---|---|
Fórmula molecular |
C19H14N4O8 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
2-(benzylideneamino)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H11NO.C6H3N3O7/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10,15H;1-2,10H |
Clave InChI |
LOSJAVICDVIBCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=CC=C2O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)

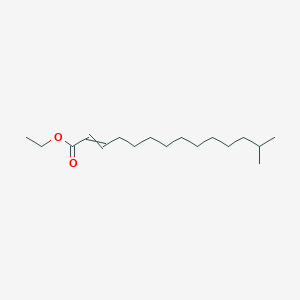
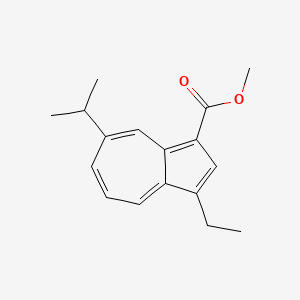
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)

![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
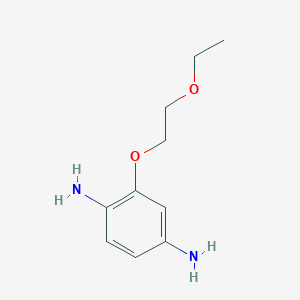
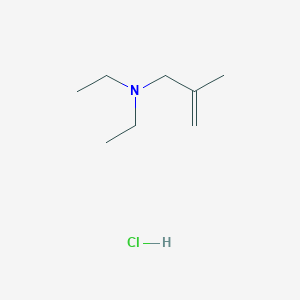
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
